1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole
Description
1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole is a bis-benzotriazole derivative featuring an α,β-unsaturated (E)-configured propenyl linker between two benzotriazole moieties. Benzotriazoles are widely studied for their roles as corrosion inhibitors, pharmaceuticals, and ligands in coordination chemistry . The structural uniqueness of this compound lies in its planar, rigidified geometry, which distinguishes it from simpler benzotriazole derivatives.
Properties
IUPAC Name |
1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-3-8-14-12(6-1)16-18-20(14)10-5-11-21-15-9-4-2-7-13(15)17-19-21/h1-10H,11H2/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKPUDJZWJSUBX-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC=CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C/C=C/N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with an appropriate alkenyl halide under basic conditions. One common method is the reaction of benzotriazole with 3-bromoprop-1-ene in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of benzotriazole derivatives. For instance, compounds similar to 1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole have shown effectiveness against various fungal strains. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans, with mechanisms involving the disruption of fungal cell membranes and interference with metabolic pathways .
Antimicrobial Properties
Benzotriazole derivatives have been evaluated for their antimicrobial activities against a range of bacteria and fungi. The presence of the benzotriazole ring enhances the bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents .
Synthesis and Optimization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to enhance the efficiency of producing this compound while maintaining its biological activity .
Case Study 1: Antifungal Efficacy
A study conducted on a series of benzotriazole derivatives demonstrated that modifications to the benzotriazole structure could significantly enhance antifungal activity. The study evaluated the efficacy of these compounds against Candida species and found that certain derivatives exhibited potent antifungal effects comparable to established antifungal drugs .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of benzotriazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that specific structural features within the benzotriazole framework were critical for enhancing antimicrobial activity. The findings suggest a pathway for developing new antibiotics based on this scaffold .
UV Stabilizers
Due to their ability to absorb UV radiation, benzotriazoles are widely used as UV stabilizers in plastics and coatings. The compound's structure allows it to effectively protect materials from degradation caused by UV exposure, thus prolonging their lifespan .
Corrosion Inhibitors
Benzotriazoles are also employed as corrosion inhibitors in metalworking fluids and coatings. Their ability to form protective films on metal surfaces helps prevent oxidation and corrosion, making them valuable in industrial applications .
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions. The specific molecular targets and pathways depend on the application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physical Properties
The target compound is compared to structurally related benzotriazole derivatives in Table 1.
Key Observations :
- Linker Flexibility : The target compound’s rigid (E)-propenyl linker contrasts with the flexible alkyl chains in compounds like 3a and the chlorinated propyl bridge in . This rigidity may reduce conformational entropy, enhancing UV stability or binding affinity in coordination complexes.
- Substituent Effects: Derivatives with electron-withdrawing groups (e.g., nitro in 3a or Cl in ) exhibit higher melting points (~167–170°C) compared to non-polar analogs, suggesting stronger intermolecular interactions.
Biological Activity
The compound 1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole (CAS No. 187095-18-7) is a benzotriazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₂N₆
- Molecular Weight : 276.3 g/mol
- Density : Approximately 1.37 g/cm³
- Boiling Point : Predicted to be around 539 °C
Biological Activity Overview
Benzotriazole derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, antiparasitic, and anticancer effects. The specific compound under investigation exhibits several notable properties:
Antimicrobial Activity
Research indicates that benzotriazole derivatives possess significant antibacterial properties. For instance:
- In vitro studies demonstrated that benzotriazole compounds showed activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 12.5 to 25 μg/mL against MRSA strains .
Antiparasitic Activity
A study focusing on the antiparasitic effects of benzotriazole derivatives found that:
- Compounds like N-benzenesulfonylbenzotriazole exhibited dose-dependent growth inhibition against Trypanosoma cruzi, with a reduction of approximately 50% in epimastigote forms at a concentration of 25 μg/mL after 72 hours . This highlights the potential of benzotriazole derivatives in treating parasitic infections.
Anticancer Activity
The compound has also been explored for its anticancer properties:
- In cellular assays involving HeLa cells, treatment with benzotriazole derivatives resulted in significant alterations in gene expression related to cell cycle regulation and apoptosis. For example, differential gene expression analysis revealed upregulation of genes involved in microtubule dynamics and DNA replication following exposure to the compound .
The biological activity of benzotriazole derivatives is attributed to their ability to interact with various cellular targets:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or parasite metabolism.
- DNA Interaction : Some studies suggest that benzotriazoles can intercalate into DNA, disrupting replication processes.
Case Studies and Research Findings
Q & A
(Basic) What are the standard synthetic routes for 1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via condensation reactions between benzotriazole derivatives and aldehydes or α,β-unsaturated ketones. A common approach involves:
- Step 1: Reacting 2-acetyl benzimidazole with an aldehyde (e.g., 4-fluorophenyl aldehyde) in a 1:1 molar ratio under basic conditions (e.g., 10% NaOH in ethanol/water) to form α,β-unsaturated ketone intermediates .
- Step 2: Purification via recrystallization from aqueous ethanol to isolate the product with yields ranging from 65–85% .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) for higher regioselectivity in cross-coupling steps .
- Adjust reaction time (6–12 hours) and temperature (room temperature to 80°C) to minimize by-products .
Table 1: Comparison of Synthesis Conditions
| Starting Material | Solvent System | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Acetyl benzimidazole | Ethanol/water | NaOH (10%) | 78 | |
| Allylthio-benzimidazole | DMF | K₂CO₃ | 85 |
(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the (E)-configuration of the propenyl group is verified by coupling constants (J = 12–16 Hz) in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths (e.g., C=C bond ~1.34 Å) and dihedral angles, confirming stereochemistry .
(Advanced) How can computational methods like density functional theory (DFT) aid in understanding the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) by aligning the compound’s benzotriazole moieties with hydrophobic binding pockets .
Key Insight: DFT-derived charge distribution correlates with experimentally observed reactivity in nucleophilic substitution reactions .
(Advanced) What strategies are recommended for resolving contradictions in spectral data across different studies?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts under identical solvent conditions (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent effects .
- Isotopic Labeling: Use deuterated analogs to distinguish overlapping proton signals in crowded aromatic regions .
- Crystallographic Validation: Resolve ambiguities in regiochemistry (e.g., allyl vs. propargyl substitution) via X-ray diffraction .
(Advanced) How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Palladium-Catalyzed Coupling: Use Pd(OAc)₂/XPhos catalysts to facilitate Suzuki-Miyaura reactions with aryl boronic acids .
- Solvent Screening: Test polar solvents (e.g., DMF, acetonitrile) to stabilize intermediates and improve turnover frequency .
- Kinetic Monitoring: Employ in-situ FTIR or UV-Vis spectroscopy to track reaction progress and identify rate-limiting steps .
Table 2: Example Reaction Parameters for Cross-Coupling
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | DMF | 80 | 72 |
(Basic) What are common by-products formed during synthesis, and how can they be mitigated?
Methodological Answer:
- By-Products: Unreacted aldehydes, dimerized intermediates, or oxidized benzotriazole derivatives .
- Mitigation Strategies:
(Advanced) What are the challenges in analyzing the compound’s solvatochromic behavior?
Methodological Answer:
- Solvent Polarity Effects: Solvatochromic shifts in UV-Vis spectra (e.g., λmax varies by 20–30 nm in polar vs. nonpolar solvents) require correction using solvent polarity indices (e.g., ET(30)) .
- Computational Modeling: Combine time-dependent DFT (TD-DFT) with solvent continuum models (e.g., PCM) to predict spectral shifts .
(Basic) What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water (3:1 v/v) for high-purity crystals .
- Column Chromatography: Employ silica gel with dichloromethane/methanol (95:5) for complex mixtures .
(Advanced) How does substituent variation on the benzotriazole ring influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to DNA topoisomerases .
- In Silico Screening: Use molecular docking to prioritize substituents (e.g., 4-fluorophenyl) that optimize hydrophobic interactions .
(Advanced) What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
